ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate
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Description
The compound “ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesized derivatives were screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models .Molecular Structure Analysis
The molecular structure of the compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The yield was 88%, crystallized from ethyl acetate–methanol (1:1); mp 265–266 °C .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 91–92°C . The yield was 88%, crystallized from ethyl acetate–methanol (1:1); mp 265–266 °C .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activity
Researchers have developed methods for synthesizing hybrid molecules containing specific structural moieties, including the ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, through microwave-assisted synthesis. These compounds, obtained from ethyl piperazine-1-carboxylate, were further modified to produce derivatives with antimicrobial, antilipase, and antiurease activities. Some compounds showed good to moderate antimicrobial activity against various microorganisms, with a few exhibiting significant antiurease and antilipase activities (Başoğlu et al., 2013).
Novel Heterocyclic Systems for Antimicrobial Properties
In another study, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate underwent hydrolysis and cyclization to form novel heterocyclic systems. These compounds were tested for their biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, showing excellent biocidal properties in some cases (Youssef et al., 2011).
Mycobacterium Tuberculosis GyrB Inhibitors
A significant application involves the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as novel Mycobacterium tuberculosis GyrB inhibitors. Among the compounds studied, one particular compound showed promising activity across several assays, including Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity assessments (Jeankumar et al., 2013).
Anticonvulsant Agent Analysis
Furthermore, ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate has been implicated in the development and validation of HPLC determination for related substances in a novel anticonvulsant agent, showcasing its importance in pharmaceutical quality control (Severina et al., 2021).
properties
IUPAC Name |
ethyl 4-[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O4/c1-2-31-20(30)25-9-7-24(8-10-25)17(28)12-26-13-22-18-16(19(26)29)11-23-27(18)15-5-3-14(21)4-6-15/h3-6,11,13H,2,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGYEQUHZBZNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate |
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